molecular formula C11H12ClNOS B110676 (4-Chlorophenyl)-morpholin-4-ylmethanethione CAS No. 21011-44-9

(4-Chlorophenyl)-morpholin-4-ylmethanethione

Cat. No. B110676
CAS RN: 21011-44-9
M. Wt: 241.74 g/mol
InChI Key: QQAQCKDPIMFFLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chlorophenyl)-morpholin-4-ylmethanethione, also known as CMMT, is a chemical compound that has been of great interest in scientific research due to its potential applications in medicinal chemistry. CMMT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

(4-Chlorophenyl)-morpholin-4-ylmethanethione has been studied for its potential applications in medicinal chemistry. It has been reported to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism Of Action

The mechanism of action of (4-Chlorophenyl)-morpholin-4-ylmethanethione is not fully understood, but it has been reported to inhibit the activity of thioredoxin reductase, an enzyme that plays a role in redox signaling and antioxidant defense. This inhibition leads to an accumulation of reactive oxygen species, which can induce apoptosis in cancer cells. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to inhibit the growth of Candida albicans by disrupting the fungal cell wall.

Biochemical And Physiological Effects

(4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and inhibiting the activity of thioredoxin reductase. This leads to DNA damage and cell death. (4-Chlorophenyl)-morpholin-4-ylmethanethione has also been reported to disrupt the fungal cell wall, leading to cell death in Candida albicans. Furthermore, (4-Chlorophenyl)-morpholin-4-ylmethanethione has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

The advantages of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its high yield synthesis method, its broad-spectrum anticancer and antifungal activity, and its potential for the treatment of inflammatory diseases. However, the limitations of using (4-Chlorophenyl)-morpholin-4-ylmethanethione in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (4-Chlorophenyl)-morpholin-4-ylmethanethione. Firstly, further studies are needed to fully understand its mechanism of action and its potential toxicity. Secondly, the development of more efficient synthesis methods for (4-Chlorophenyl)-morpholin-4-ylmethanethione could lead to its wider use in medicinal chemistry. Thirdly, the potential of (4-Chlorophenyl)-morpholin-4-ylmethanethione for the treatment of inflammatory diseases needs to be further explored. Finally, the development of (4-Chlorophenyl)-morpholin-4-ylmethanethione derivatives with improved efficacy and reduced toxicity could lead to the discovery of new drugs for the treatment of cancer, fungal infections, and inflammatory diseases.

Synthesis Methods

(4-Chlorophenyl)-morpholin-4-ylmethanethione can be synthesized using various methods, including the reaction of 4-chlorophenyl isothiocyanate with morpholine, followed by reduction with sodium borohydride. Another method involves the reaction of 4-chlorobenzaldehyde with morpholine and thiourea, followed by reduction with sodium borohydride. These methods have been reported in the literature and have been used to synthesize (4-Chlorophenyl)-morpholin-4-ylmethanethione in high yields.

properties

CAS RN

21011-44-9

Product Name

(4-Chlorophenyl)-morpholin-4-ylmethanethione

Molecular Formula

C11H12ClNOS

Molecular Weight

241.74 g/mol

IUPAC Name

(4-chlorophenyl)-morpholin-4-ylmethanethione

InChI

InChI=1S/C11H12ClNOS/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2

InChI Key

QQAQCKDPIMFFLI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)Cl

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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